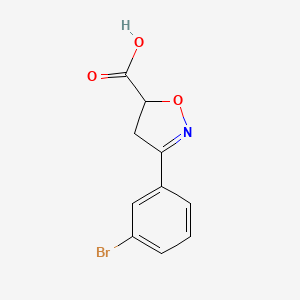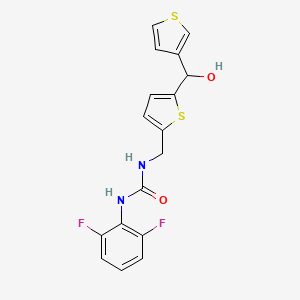![molecular formula C11H19NO3 B2553520 5-nitro-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridina CAS No. 937012-11-8](/img/structure/B2553520.png)
5-nitro-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a nitro group at the 5-position and a phenylsulfonyl group at the 1-position
Aplicaciones Científicas De Investigación
Chemistry: 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound is investigated for its potential antimicrobial and antiviral properties.
Industry: In the materials science field, derivatives of this compound may be explored for their electronic properties and potential use in organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the nitration of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow nitration processes and the use of industrial-grade reagents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions:
Nitration: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Secondary amines, phenol, sodium azide.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The exact mechanism of action of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its application. In antimicrobial research, nitro compounds typically exert their effects by generating reactive nitrogen species that can damage bacterial DNA and proteins . The phenylsulfonyl group may enhance the compound’s ability to interact with specific molecular targets, increasing its efficacy.
Comparación Con Compuestos Similares
- 5-nitro-1-(phenylsulfonyl)-1H-indole
- 5-nitro-1-(phenylsulfonyl)-1H-pyrrole
- 5-nitro-1-(phenylsulfonyl)-1H-pyridine
Comparison: 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a nitro group and a phenylsulfonyl group on a pyrrolo[2,3-b]pyridine core. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
937012-11-8 |
|---|---|
Fórmula molecular |
C11H19NO3 |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl 1-formylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)9-4-6-12(8-13)7-5-9/h8-9H,4-7H2,1-3H3 |
Clave InChI |
GYHDETGEKBAAMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)C1CCN(CC1)C=O |
Solubilidad |
not available |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)
![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)
![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)
![1-[(3,4-dimethoxyphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole](/img/structure/B2553445.png)


![2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride](/img/structure/B2553450.png)


![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2553460.png)
